![molecular formula C14H12FNO4S B5112067 3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)

3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

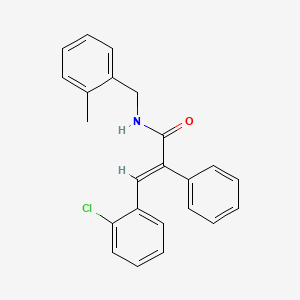

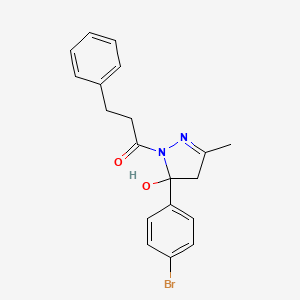

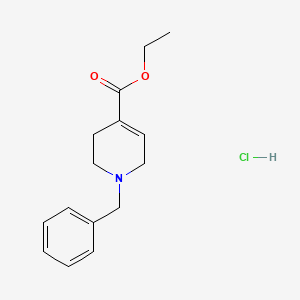

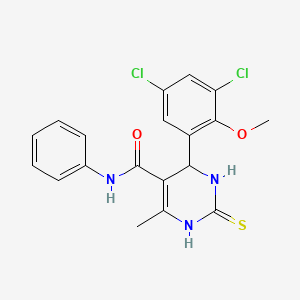

3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a compound that falls under the category of aromatic carboxylic acids and sulfonamides. It is characterized by the presence of fluorine and sulfonamide groups attached to a benzene ring, which significantly influence its chemical and physical properties.

Synthesis Analysis

While specific synthesis details for 3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid are not directly available, related compounds typically involve steps like nitration, sulfonation, and fluorination. For instance, the synthesis of similar fluorosulfuric acid compounds often includes reactions with fluorosulfuryl isocyanate in acetonitrile solutions (Macneill et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds like 3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid usually features strong intermolecular hydrogen-bonding, forming linear chains or cyclic structures, as seen in related compounds (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Compounds in this category often undergo reactions such as sulfonation and nitration. For example, they might participate in reactions leading to the formation of sulfonamides or undergo functionalization involving fluorosulfonyloxymethyl groups (Rudenko et al., 1983).

Physical Properties Analysis

The physical properties of such compounds include a tendency to form crystalline structures, influenced by the presence of fluorine and sulfonamide groups. These structures are often stabilized through hydrogen bonding and pi-pi interactions (Morohashi et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell growth and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (amino acids 301-670) of the Armadillo repeat region (amino acids 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway . This pathway is crucial for cell proliferation, differentiation, and migration. By inducing the degradation of β-catenin, the compound can potentially inhibit Wnt signaling-dependent proliferation of cells .

Pharmacokinetics

Its effective concentration in dld-1, sw480, and ls174t cultures is between 125-5 μM , suggesting it has good cell permeability.

Result of Action

The result of the compound’s action is the inhibition of Wnt signaling-dependent cell proliferation . This could potentially lead to the suppression of cancer cell growth, making this compound a potential candidate for cancer therapy .

Propiedades

IUPAC Name |

3-fluoro-2-[(4-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-5-7-10(8-6-9)21(19,20)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNIHZMHZLZOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)

![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B5112012.png)

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)

![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)

![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5112036.png)

![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)

![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)